molecular formula C15H11BrN4OS2 B2502699 1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1216500-45-6

1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2502699
CAS RN: 1216500-45-6
M. Wt: 407.3
InChI Key: NQAYUKYLYDERQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C15H11BrN4OS2 and its molecular weight is 407.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one and its derivatives have been a focus in the synthesis of new chemical compounds. Researchers have developed various functionalized derivatives through different synthesis processes. For instance, Shawali et al. (2006) synthesized derivatives via the reaction of hydrazonoyl halides with specific thioxo derivatives, exploring the mechanism and regioselectivity of these reactions (Shawali et al., 2006). Similarly, Davoodnia et al. (2008) prepared new pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones through a heterocyclization process (Davoodnia et al., 2008).

Potential Inhibitors of 15-Lipoxygenase

Some derivatives have been evaluated for their potential as inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory and allergic reactions. Asghari et al. (2016) synthesized new derivatives and evaluated them as potential inhibitors, finding compounds with significant inhibitory activity (Asghari et al., 2016).

Antimicrobial Activities

Several studies have assessed the antimicrobial activities of these compounds. Hossain and Bhuiyan (2009) prepared fused pyrimidines and evaluated their antimicrobial activity, demonstrating effectiveness against various microbes (Hossain & Bhuiyan, 2009). Farghaly et al. (2011) also synthesized a series of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, evaluating their antimicrobial properties (Farghaly et al., 2011).

Synthesis and Characterization

The synthesis and characterization of these compounds are pivotal in understanding their properties and potential applications. Afrough et al. (2017) synthesized a new series of derivatives and conducted a detailed characterization to elucidate their structure and properties (Afrough et al., 2017).

Anti-inflammatory Activity

Investigations into the anti-inflammatory activities of these compounds have also been conducted. Pan et al. (2015) synthesized a series of derivatives and evaluated their anti-inflammatory activity, identifying compounds with significant inhibitory effects (Pan et al., 2015).

properties

IUPAC Name

12-[(4-bromophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4OS2/c1-19-13(21)12-11(6-7-22-12)20-14(19)17-18-15(20)23-8-9-2-4-10(16)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAYUKYLYDERQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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